molecular formula C13H13N3O7 B1224178 Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate

Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate

Cat. No.: B1224178
M. Wt: 323.26 g/mol
InChI Key: PBNUPOARCGPMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs, playing crucial roles in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indole precursor followed by esterification. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure higher yields and purity while maintaining cost-effectiveness and safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties .

Scientific Research Applications

Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the indole core can interact with various biological molecules. These interactions can modulate biological pathways, making the compound useful for studying cellular processes and developing therapeutic agents .

Properties

Molecular Formula

C13H13N3O7

Molecular Weight

323.26 g/mol

IUPAC Name

ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate

InChI

InChI=1S/C13H13N3O7/c1-4-23-13(18)9-6(2)14(3)7-5-8(15(19)20)12(17)11(10(7)9)16(21)22/h5,17H,4H2,1-3H3

InChI Key

PBNUPOARCGPMPA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)[N+](=O)[O-])O)[N+](=O)[O-])C)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)[N+](=O)[O-])O)[N+](=O)[O-])C)C

solubility

44.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-hydroxy-1,2-dimethyl-4,6-dinitroindole-3-carboxylate
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